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Compound of Interest

Compound Name: (S)-Cpp sodium

Cat. No.: B15569512

(S)-Cpp sodium, also referred to as (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid,
is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
[1][2][3][4][5] Due to its specific mechanism of action, it is widely utilized in rodent models to
investigate the role of NMDA receptors in various physiological and pathological processes
within the central nervous system.[1][5] Applications range from studying synaptic plasticity,
learning, and memory to exploring its potential as a neuroprotective agent in models of
seizures and excitotoxicity.[3][4]

Mechanism of Action

(S)-Cpp sodium exerts its effects by competing with the endogenous co-agonist glutamate at
its binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that,
upon activation, allows the influx of cations, primarily Ca2* and Na*, into the neuron.[6] This
influx is a critical trigger for numerous downstream signaling cascades involved in synaptic
plasticity. By competitively binding to the glutamate site, (S)-Cpp sodium prevents channel
opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.[3] It is
noted to act on the external surface of the plasma membrane and is not taken up by the
glutamate transporter.[3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of
CPP administration in mouse models.
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Table 1: Pharmacokinetic Properties of CPP in Mice

Intravenous (i.v.)

Intraperitoneal (i.p.)

Parameter L . . . Reference
Administration Administration
Dose 1 mg/kg 3 mg/kg [1]
Tmax (Plasma) 10 minutes Not Reported [1]
Cmax (Plasma) 2113 + 202 ng/mL Not Reported [1]
Tmax (Brain) 15 minutes Not Reported [1]
Cmax (Brain) 23.9+£6.0 ng/g Not Reported [1]
Elimination Half-life )
8.8 minutes Not Reported [1][2]15]
(t2) Plasma
Elimination Half-life ]
) 14.3 minutes Not Reported [1112]1[5]
(t%) Brain
Brain-to-Plasma Ratio  ~0.07 (1:18) ~0.06 [11[5]

Table 2: In Vivo Efficacy (EDso/ECso) of CPP in Mice via Intraperitoneal (i.p.) Administration
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Effective Dose

Endpoint Assessed Mouse Strain Reference
(EDs0/ECs0)
Anticonvulsant Activity
] ] ] DBA/2 1.5 mg/kg [3]
(Audiogenic Seizures)
Anticonvulsant Activity
(NMDA-induced CF-1 1.9 mg/kg [3]
Seizures)
Motor Impairment
] DBA/2 6.8 mg/kg [3]
(Traction Reflex)
Motor Impairment
] CF-1 6.1 mg/kg [3]
(Traction Reflex)
Decrease in
Cerebellar cGMP Not Specified 4.7 mg/kg [3]
Levels
Suppression of N
Not Specified 2.3 mg/kg [4]

Contextual Memory

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the mechanism of action of (S)-Cpp sodium and a typical

experimental workflow.
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Caption: Mechanism of (S)-Cpp sodium as a competitive NMDA receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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